molecular formula C8H12N6 B13077070 4-ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

4-ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13077070
M. Wt: 192.22 g/mol
InChI Key: FNPNOIHEBLSAPM-UHFFFAOYSA-N
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Description

4-ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H12N6 and its molecular weight is 192.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

C9H12N6\text{C}_9\text{H}_{12}\text{N}_6

This indicates the presence of ethyl and methyl groups, a triazole ring, and a pyrazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines. In particular, it exhibited an IC50 value of 12.50 µM against the SF-268 cell line and 42.30 µM against NCI-H460 cells .
Cell LineIC50 (µM)
SF-26812.50
NCI-H46042.30

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The pyrazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cytokine Modulation : By modulating cytokine release, it may exert anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives for anticancer activity and found that those with triazole substitutions exhibited enhanced potency against multiple cancer cell lines .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(2H-triazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-3-5-7(6-4-10-13-11-6)12-14(2)8(5)9/h4H,3,9H2,1-2H3,(H,10,11,13)

InChI Key

FNPNOIHEBLSAPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=NNN=C2)C)N

Origin of Product

United States

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